molecular formula C11H6Cl2N2O4 B251903 N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B251903
M. Wt: 301.08 g/mol
InChI Key: SAKLSJGSRHLKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial and antifungal properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further substituted with a 2,4-dichlorophenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced nitrofurans.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide involves the inhibition of bacterial and fungal enzymes. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components such as DNA, proteins, and lipids . This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide is unique due to its specific combination of a nitro group, furan ring, and 2,4-dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6Cl2N2O4

Molecular Weight

301.08 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H6Cl2N2O4/c12-6-1-2-8(7(13)5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16)

InChI Key

SAKLSJGSRHLKKG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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